Amyl nitrate
Overview
Description
Amyl nitrate is a chemical compound with the formula CH₃(CH₂)₄ONO₂. This molecule consists of a five-carbon amyl group attached to a nitrate functional group. It is the ester of amyl alcohol and nitric acid . This compound is primarily used as an additive in diesel fuel to improve ignition by accelerating the ignition of fuel .
Scientific Research Applications
Amyl nitrate has several scientific research applications, including:
Mechanism of Action
Target of Action
Pentyl nitrate, also known as amyl nitrate, primarily targets the Atrial natriuretic peptide receptor 1 . This receptor plays a crucial role in the regulation of blood volume and arterial pressure .
Mode of Action
This compound is a potent vasodilator that expands blood vessels, resulting in a lowering of the blood pressure . It functions as a source of nitric oxide, which signals for relaxation of the involuntary muscles . Its antianginal action is thought to be the result of a reduction in systemic and pulmonary arterial pressure (afterload) and decreased cardiac output due to peripheral vasodilation . As an antidote to cyanide poisoning, amyl nitrite promotes the formation of methemoglobin, which combines with cyanide to form non-toxic cyanmethemoglobin .
Biochemical Pathways
This compound affects the nitrate-nitrite-nitric oxide pathway. Nitric oxide, produced by this compound, is a key player in this pathway and is known to cause relaxation of involuntary muscles, especially the blood vessel walls .
Pharmacokinetics
Amyl nitrite vapors are absorbed rapidly through the pulmonary alveoli, manifesting therapeutic effects within one minute after inhalation . The pharmacokinetic properties of organic nitrates like this compound have been altered over the years to increase their duration of action rather than their potency or cardiovascular selectivity .
Result of Action
The primary result of this compound’s action is the rapid relief of angina pectoris . It achieves this by reducing systemic and pulmonary arterial pressure and decreasing cardiac output due to peripheral vasodilation . Adverse effects related to this pharmacological activity include hypotension, headache, flushing of the face, tachycardia, dizziness, and relaxation of involuntary muscles, especially the blood vessel walls and the anal sphincter .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pressure. It’s worth noting that as a volatile compound, this compound’s rate of evaporation and hence its bioavailability could potentially be affected by environmental temperature and pressure .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Amyl nitrate is synthesized through the esterification reaction between amyl alcohol and nitric acid. The reaction typically involves the following steps:
Amyl Alcohol Preparation: Amyl alcohol is prepared through the fermentation of sugars or by the hydration of pentenes.
Esterification: Amyl alcohol is reacted with nitric acid under controlled conditions to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent quality and yield. The process includes:
Reactant Mixing: Amyl alcohol and nitric acid are mixed in precise stoichiometric ratios.
Reaction Control: The reaction mixture is maintained at a controlled temperature and pressure to optimize the yield of this compound.
Purification: The crude product is purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Amyl nitrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form amyl nitrite and other nitrogen oxides.
Reduction: Under reducing conditions, this compound can be converted back to amyl alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products:
Oxidation: Amyl nitrite, nitrogen oxides.
Reduction: Amyl alcohol.
Substitution: Various substituted amyl compounds depending on the nucleophile used.
Comparison with Similar Compounds
Amyl nitrate is often compared with other alkyl nitrates and nitrites:
Amyl Nitrite: Similar in structure but used primarily as a vasodilator and recreational drug.
Butyl Nitrite: Known for its slower onset and longer-lasting effects compared to amyl nitrite.
Isobutyl Nitrite: A newer compound with fast-acting effects and a powerful, heady high.
Pentyl Nitrite: Produces a more subtle high and is known for its mild, fruity scent.
Propyl Nitrite: Less potent with milder, longer-lasting effects.
This compound’s uniqueness lies in its dual role as both an industrial additive and a reagent in organic synthesis, distinguishing it from its nitrite counterparts that are primarily used for their vasodilatory and recreational effects.
Properties
IUPAC Name |
pentyl nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-2-3-4-5-9-6(7)8/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNWZBCBUUSSQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCO[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Record name | AMYL NITRATE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID2058708 | |
Record name | Amyl nitrate | |
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Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Amyl nitrate appears as a clear colorless liquid with an ether-like odor. Flash point 118 °F. About the same density as water and insoluble in water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used as an additive for diesel fuels., Clear colorless liquid with an ether-like odor; [CAMEO] | |
Record name | AMYL NITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2477 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Amyl nitrate | |
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Boiling Point |
292 to 314 °F at 760 mmHg (USCG, 1999), 150 °C (unstable), BP: 145 °C | |
Record name | AMYL NITRATE | |
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URL | https://cameochemicals.noaa.gov/chemical/2477 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | n-Amyl nitrate | |
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Flash Point |
120 °F (USCG, 1999), 118 °F (48 °C) - open cup, 125 °F (open cup) | |
Record name | AMYL NITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2477 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | n-Amyl nitrate | |
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Solubility |
In water, 360 mg/L at 25 °C, In water, 0.3% | |
Record name | n-Amyl nitrate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8467 | |
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Density |
1 at 68 °F (USCG, 1999), 0.99 | |
Record name | AMYL NITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2477 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
5.07 [mmHg], 5.07 mm Hg at 25 °C | |
Record name | Amyl nitrate | |
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Color/Form |
Slightly yellow liquid, Liquid | |
CAS No. |
1002-16-0 | |
Record name | AMYL NITRATE | |
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Record name | Amyl nitrate | |
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Record name | Amyl nitrate | |
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Record name | Amyl nitrate | |
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Record name | Pentyl nitrate | |
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Record name | AMYL NITRATE | |
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Record name | n-Amyl nitrate | |
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Melting Point |
-190 °F (USCG, 1999) | |
Record name | AMYL NITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2477 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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